Pseudolaric acid B

Overview

Description

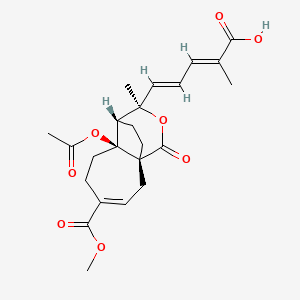

Pseudolaric acid B (C₂₃H₂₈O₈, molecular weight 432.5) is a diterpenoid isolated from the root bark of Pseudolarix amabilis (also known as Pseudolarix kaempferi), a traditional Chinese medicinal plant used for treating fungal infections . Its structure features a hydrophobic group (-CO₂Me or -Me) at C-7, a Δ⁷ double bond, an acyloxy (OAc) group at C-4, and a side chain with conjugated double bonds and a hydrophilic terminal group, all critical for its bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The formal synthesis of pseudolaric acid B involves multiple steps, including Claisen rearrangement, iodoetherification, and ring-closing metathesis to construct the seven-membered ring. The synthesis starts from a known ketone and proceeds through 17 steps to achieve the final product . Key features of this synthesis include the construction of quaternary stereocenters and the formation of the trans-fused [5–7] ring system .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the complexity of its synthesis and the specific conditions required for its production. Most research focuses on laboratory-scale synthesis.

Chemical Reactions Analysis

Ru/Rh-Catalyzed Intramolecular Cycloaddition

The polyhydroazulene core was synthesized via a [5+2] cycloaddition between a vinylcyclopropane and alkyne. Both Ru and Rh catalysts were evaluated:

-

Ru catalyst (CpRu(MeCN)3PF6) : Achieved 65% yield but led to undesired C–H insertion byproducts .

-

Rh catalyst (Rh(CO)2(acac)) : Provided superior selectivity (85% yield) without isomerization of the diene product .

| Catalyst | Yield (%) | Selectivity | Key Observation |

|---|---|---|---|

| Ru | 65 | Moderate | C–H insertion side reactions |

| Rh | 85 | High | Minimal diene isomerization |

This step established the fused [5-7] ring system with correct trans-substitution .

Radical Cyclization of Alkoxycarbonyl Selenides

A radical-based strategy successfully installed the C10 quaternary center:

-

Conditions : Bu3SnH (1.5 equiv), AIBN (0.1 equiv), refluxing benzene.

-

Outcome : Cyclization yielded γ-lactone 34 with 75% yield and >20:1 diastereoselectivity .

| Substrate | Radical Initiator | Yield (%) | Selectivity |

|---|---|---|---|

| 33 (PMB) | AIBN | 75 | >20:1 |

This reaction demonstrated substrate sensitivity: Secondary alkoxycarbonyl selenides outperformed tertiary analogs .

Cerium-Mediated Acetylide Addition

A hindered ketone at C7 required cerium reagents for efficient addition:

-

Reagent : CeCl3·Li·acetylide.

-

Conditions : THF, -78°C → rt.

| Reagent | Yield (%) | Stereoselectivity |

|---|---|---|

| CeCl3·Li·acetylide | 92 | >95% |

Conventional organometallic reagents (e.g., Grignard) failed due to steric hindrance .

TBAF-Mediated Diene Isomerization

-

Conditions : TBAF (1.1 equiv), THF, 0°C → rt.

-

Outcome : Isomerized to 1,3-diene 21 (95% yield), enabling subsequent radical cyclization .

Vinylogous Epoxide Opening

-

Reagent : LDA (5.0 equiv), THF, -78°C.

-

Result : Formed dienol 28 via directed elimination (72% yield) .

Oxo-Bridge Formation

Late-stage lactonization was impeded by oxo-bridge (C10–C11) formation under basic conditions:

-

Problem : Oxo-bridge diverted intermediates away from pseudolaric acid B .

-

Solution : PMB protection of the C4 alcohol stabilized the lactone precursor .

| Protecting Group | Lactonization Yield (%) |

|---|---|

| None | <10 |

| PMB | 68 |

Alternative Approaches

Scientific Research Applications

Pharmacological Properties

1. Anticancer Activity

PAB has demonstrated promising anticancer effects across various cancer types. Research indicates that it acts as a microtubule-destabilizing agent, inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that PAB can inhibit the growth of liver cancer cells and has been tested in murine xenograft models, where it exhibited significant antitumor activity against taxol-resistant cell lines .

2. Anti-inflammatory Effects

PAB has been found to alleviate symptoms associated with inflammatory diseases. A study highlighted its effectiveness in reducing atopic dermatitis-like lesions in mice, suggesting its potential use in dermatological therapies . Additionally, PAB's immunosuppressive properties indicate that it could be beneficial in managing autoimmune disorders .

3. Antimicrobial Activity

In traditional Chinese medicine, PAB has been utilized for its antifungal properties. It has shown effectiveness against Candida albicans, indicating its potential as a treatment for systemic fungal infections when used in combination with other antifungal agents like fluconazole .

Case Studies and Research Findings

A systematic review of PAB's applications reveals several key findings:

Mechanism of Action

Pseudolaric acid B exerts its effects primarily by targeting microtubules, leading to mitotic arrest and apoptosis in tumor cells. It disrupts the cellular microtubule networks and inhibits the formation of mitotic spindles . Additionally, this compound interacts with the nuclear factor kappa-B pathway and the nuclear factor erythroid 2-related factor 2 pathway, regulating inflammation and immune responses .

Comparison with Similar Compounds

Key Pharmacological Properties :

- Antifungal Activity : Demonstrates potent fungicidal effects against Candida albicans (MIC: 3.125–128 µg/mL) and fluconazole-resistant strains, with synergistic effects when combined with fluconazole .

- Anticancer Effects : Inhibits tumor growth by depolymerizing microtubules, arresting cells at G2/M phase, and inducing apoptosis via caspase-3 activation and Bcl-2 downregulation .

- Antiangiogenic Activity : Suppresses HIF-1α stability through c-Jun phosphorylation, reducing VEGF secretion in tumors .

- Multidrug Resistance (MDR) Circumvention : Overcomes P-glycoprotein-mediated drug resistance in cancer cells, unlike taxanes or vinca alkaloids .

Structural and Functional Analogues

Amaronols A and B

- Source : Isolated from Pseudolarix amabilis alongside pseudolaric acid B .

- Structure: Auronol derivatives with trihydroxybenzofuranone cores but lacking the diterpenoid backbone of this compound .

- Activity: No significant antifungal activity against C. albicans (MIC >50 µg/mL), unlike this compound (MIC: 3.125 µg/mL) .

Pseudolaric Acid A and C

- Source : Co-isolated from P. kaempferi .

- Structure : Pseudolaric acid A lacks the C-19 ester group, while pseudolaric acid C has a hydroxyl group at C-15 instead of a ketone .

- Activity : Both exhibit weaker antifungal and anticancer effects compared to this compound .

Antifungal Activity Comparison

Key Findings :

- This compound shows broad-spectrum activity against Candida spp., including azole-resistant strains, with nontrailing MIC endpoints indicative of fungicidal action .

- Synergy with fluconazole reduces the effective dose by 4–8 fold in resistant isolates .

Anticancer Activity Comparison

Key Findings :

- This compound induces G2/M arrest in AGS gastric cancer cells at 5 µM, reducing cdc2 levels by 60% within 48 hours .

- Unlike paclitaxel, it retains efficacy in P-gp-overexpressing tumors by bypassing efflux pumps .

Pharmacokinetic and Metabolic Profiles

| Compound | Bioavailability | Major Metabolite | Half-Life (h) |

|---|---|---|---|

| This compound | Low | Pseudolaric acid C2 | <1 |

| 10-Hydroxycamptothecin | Moderate | Glucuronide conjugate | 2–3 |

Key Findings :

Biological Activity

Pseudolaric acid B (PAB) is a diterpene acid derived from the root bark of Pseudolarix kaempferi, traditionally used in Chinese medicine for its antifungal properties. Recent studies have revealed its diverse biological activities, particularly in the context of cancer therapy and anti-parasitic effects. This article explores the biological activity of PAB, focusing on its mechanisms of action, efficacy in various diseases, and potential therapeutic applications.

Microtubule Destabilization and Apoptosis Induction

PAB acts primarily as a microtubule-destabilizing agent. It disrupts the microtubule network, leading to cell cycle arrest at the G2-M transition and subsequent apoptosis. In vitro studies demonstrated that PAB inhibits tubulin polymerization in a dose-dependent manner, effectively blocking mitotic spindle formation in cancer cells .

Moreover, PAB has been shown to induce apoptosis through various pathways:

- Bcl-2 Family Proteins : Treatment with PAB alters the expression of Bcl-2 family proteins, increasing pro-apoptotic proteins Bax and Bad while decreasing anti-apoptotic proteins Bcl-2 and Bcl-xl .

- Reactive Oxygen Species (ROS) : PAB treatment leads to increased ROS levels, which are crucial for triggering apoptosis via the ubiquitin-proteasome pathway .

Antitumor Activity

PAB exhibits significant antitumor effects across multiple cancer types. A summary of its efficacy is presented in the following table:

In vivo studies using murine xenograft models have confirmed these findings, demonstrating that PAB effectively inhibits tumor growth and circumvents multidrug resistance mechanisms associated with P-glycoprotein overexpression .

Anti-parasitic Effects

Recent research highlights PAB's potential as an anti-echinococcal agent. A study showed that PAB significantly reduced cyst formation in mice infected with Echinococcus multilocularis. The treatment resulted in lower toxicity compared to traditional drugs like albendazole, suggesting a promising alternative for treating echinococcosis .

Anti-inflammatory Properties

PAB also exhibits anti-inflammatory effects, particularly relevant for conditions like atopic dermatitis (AD). It has been shown to inhibit interleukin-17-induced inflammation by suppressing the NF-kB signaling pathway, which is critical for inflammatory responses . In clinical assessments using AD mouse models, PAB treatment led to significant improvements in skin lesions and overall health indicators.

Case Studies and Clinical Applications

- Lung Cancer : A study on A549 cells demonstrated that PAB not only inhibited cell growth but also altered key apoptotic pathways, highlighting its dual role as both an anticancer agent and a modulator of apoptosis .

- Echinococcosis Treatment : In a controlled study involving infected mice, PAB administration resulted in a significant decrease in cyst size and improved survival rates compared to untreated controls .

- Atopic Dermatitis : Clinical trials indicated that patients treated with PAB showed reduced symptoms of AD, including decreased serum IgE levels and improved skin condition .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study the antitumor activity of Pseudolaric Acid B?

Methodological Answer:

- In vitro models : Human cancer cell lines (e.g., AGS gastric cancer, HeLa cervical cancer, U87 glioblastoma) are treated with this compound (PAB) to assess cytotoxicity via MTT assays . Flow cytometry is used to analyze apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide staining) .

- In vivo models : BALB/c-nu/nu mice xenografted with human tumors are employed to evaluate antitumor efficacy. Tumor volume measurement, histopathology, and immunohistochemistry (e.g., Ki-67 for proliferation) are standard protocols .

Q. How can researchers validate the molecular mechanisms of this compound-induced apoptosis?

Methodological Answer:

- Western blotting : Detect cleavage of caspase-3 and PARP-1, along with downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

- Gene silencing : Use siRNA or CRISPR to knock down targets (e.g., BAX, caspase-3) to confirm their role in apoptosis .

- Transcriptomic analysis : RNA sequencing identifies differentially expressed genes in apoptosis pathways (e.g., p53, FAS) .

Q. What are the standard protocols for isolating this compound from natural sources?

Methodological Answer:

- Extraction : Ethanol or methanol extraction of root bark from Pseudolarix kaempferi, followed by liquid-liquid partitioning .

- Purification : Column chromatography (silica gel, Sephadex LH-20) and HPLC with UV detection (λ = 210–254 nm) to isolate PAB (>98% purity) .

Advanced Research Questions

Q. What strategies are employed to overcome multidrug resistance (MDR) in cancer cells using this compound?

Methodological Answer:

- Tubulin polymerization assays : Compare PAB’s efficacy in MDR vs. non-MDR cell lines using fluorescence-based tubulin assembly kits. PAB circumvents MDR by directly destabilizing microtubules without P-glycoprotein interaction .

- Co-treatment studies : Combine PAB with chemotherapeutics (e.g., paclitaxel) to assess synergistic effects via Chou-Talalay analysis .

Q. How is the stereoselective synthesis of this compound achieved, and what are its critical challenges?

Methodological Answer:

- Key synthetic steps :

Ru/Rh-catalyzed [5+2] cycloaddition : Constructs the polyhydroazulene core from linear precursors .

Alkoxycarbonyl radical cyclization : Forms the quaternary center with high stereoselectivity .

Cerium acetylide addition : Enables coupling of sterically hindered ketones in late-stage synthesis .

- Challenges : Oxo-bridged derivative formation complicates final steps; optimized reaction conditions (e.g., low temperature, anhydrous solvents) mitigate this .

Q. What methodologies are used to study this compound’s effect on autophagy and ferroptosis?

Methodological Answer:

- Autophagy markers : LC3-II/LC3-I ratio (Western blot) and GFP-LC3 puncta (fluorescence microscopy) .

- Ferroptosis assays : Measure lipid peroxidation (MDA assay) and GPX4 activity. PAB triggers ferroptosis via Nox4 activation and xCT inhibition .

Q. How can biotransformation pathways of this compound be characterized?

Methodological Answer:

- Microbial transformation : Incubate PAB with Chaetomium globosum to generate metabolites (e.g., amino acid conjugates). LC-HRMS identifies derivatives like this compound 18-oyl-glycine .

- Enzyme inhibition studies : Use CYP450 inhibitors to determine metabolic stability in liver microsomes .

Q. What experimental designs are optimal for evaluating this compound’s anti-angiogenic effects?

Methodological Answer:

- HUVEC tube formation assay : Quantify VEGF secretion via ELISA and inhibit angiogenesis in Matrigel-coated plates .

- Chick chorioallantoic membrane (CAM) assay : Visualize vascular disruption using stereomicroscopy after PAB treatment .

Q. Data Contradiction Analysis

Q. How do researchers reconcile conflicting reports on this compound’s primary mechanism of action (e.g., tubulin destabilization vs. apoptosis induction)?

Methodological Answer:

- Context-dependent mechanisms : Design cell-type-specific studies (e.g., HeLa vs. MCF-7) to compare dominant pathways. PAB’s tubulin inhibition is prominent in multidrug-resistant lines, while apoptosis dominates in p53-mutant cancers .

- Time-course experiments : Early-phase tubulin disruption (6–12 hr) precedes caspase activation (24–48 hr), suggesting sequential effects .

Properties

IUPAC Name |

(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O8/c1-14(18(25)26)6-5-10-21(3)17-9-12-22(20(28)31-21)11-7-16(19(27)29-4)8-13-23(17,22)30-15(2)24/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,25,26)/b10-5+,14-6+/t17-,21+,22+,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGOFNMYZYBUDT-YDRCMHEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubility in methanol: 1 mg/mL, clear, colorless, Approximately 10 mg/mL in ethanol, chloroform and dimethyl sulfoxide | |

| Details | Cayman Chemical Company; MSDS for Pseudolaric Acid B, Product Code 13527, Revision date: 7/6/2010. Available from, as of Mar 25, 2013: https://www.caymanchem.com/msdss/13527m.pdf | |

| Record name | Pseudolaric Acid B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder or crystals, Solid | |

CAS No. |

82508-31-4 | |

| Record name | Pseudolaric acid B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82508-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 82508-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pseudolaric Acid B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.